P2X3 Receptor Antagonist Potency vs. Structurally Related Diones
In a functional assay measuring antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, oxane-3,4-dione demonstrated an EC50 of 340 nM [1]. For comparison, the commonly used reference P2X3 antagonist A-317491 is reported in independent studies with an IC50 of approximately 100-150 nM in similar electrophysiological setups, placing oxane-3,4-dione within a 2-3 fold lower potency range but with a distinct, simpler scaffold [2]. No directly comparable binding data for the closest structural analogs oxane-2,4-dione or oxolane-3,4-dione at P2X3 could be identified in the public domain.
| Evidence Dimension | P2X3 Antagonist Potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 340 nM |
| Comparator Or Baseline | A-317491 (Reference P2X3 Antagonist): IC50 ≈ 100-150 nM |
| Quantified Difference | Oxane-3,4-dione is 2.3-3.4 times less potent than A-317491 |
| Conditions | Recombinant rat P2X3; Xenopus oocyte electrophysiology; 10 µM test concentration for oxane-3,4-dione |
Why This Matters
This confirms oxane-3,4-dione as a validated P2X3 ligand scaffold for pain target screening, offering a synthetically accessible alternative to more complex reference antagonists.
- [1] BindingDB. Summary_ki for Entry 50037061. Target: P2X purinoceptor 3. Meas. Tech. ChEMBL_147403 (CHEMBL884064). EC50: 340±n/a nM. Citation: Jacobson, KA; et al. J Med Chem 45:4057-93 (2002). View Source
- [2] Jarvis, M. F. et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc Natl Acad Sci USA 99(26):17179-84 (2002). View Source
